N-(1,3-benzodioxol-5-yl)-2-[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetamide
Description
This compound features a 1,3-benzodioxole moiety linked via an acetamide bridge to a 4-oxo-4,5-dihydro-1,3-thiazole ring substituted with a morpholin-4-yl group at position 2. The benzodioxole group enhances lipophilicity, while the morpholine substituent may improve solubility and bioavailability.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(2-morpholin-4-yl-4-oxo-1,3-thiazol-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O5S/c20-14(17-10-1-2-11-12(7-10)24-9-23-11)8-13-15(21)18-16(25-13)19-3-5-22-6-4-19/h1-2,7,13H,3-6,8-9H2,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLTUUUQRALSIHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=O)C(S2)CC(=O)NC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1,3-benzodioxol-5-yl)-2-[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetamide is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its mechanism of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a benzodioxole moiety and a morpholine ring, contributing to its biological properties. The molecular formula is , with a molecular weight of approximately 336.42 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within the cell. It is believed to inhibit certain enzymes or receptors involved in critical cellular processes such as proliferation and apoptosis. For instance, compounds with similar structures have shown activity against various protein kinases and have been implicated in the modulation of signaling pathways associated with cancer and neurological disorders .
Biological Activity
-
Antitumor Activity :
- Studies have demonstrated that derivatives of thiazole compounds exhibit significant antiproliferative effects against several cancer cell lines. For example, related compounds have shown IC50 values below 10 µM in inhibiting cell proliferation in colorectal adenocarcinoma (Caco2) and hepatocellular carcinoma (Huh7) cell lines .
- The compound's mechanism may involve inducing apoptosis through the disruption of the cell cycle and modulation of key signaling pathways.
-
Kinase Inhibition :
- Compounds similar to this compound have been tested for their inhibitory effects on various kinases such as DYRK1A and GSK3α/β. These kinases are crucial in regulating cell growth and survival .
- The structure activity relationship (SAR) studies indicate that modifications at specific positions can enhance or diminish kinase inhibition.
Study 1: In Vitro Antiproliferative Effects
In a study assessing the antiproliferative effects of related thiazole derivatives on multiple cancer cell lines, it was found that certain compounds exhibited IC50 values ranging from 0.3 µM to over 10 µM depending on the specific cell line tested. The most active compounds were identified as potential candidates for further development in oncological therapies .
Study 2: Kinase Inhibition Profiling
Another investigation focused on the kinase inhibition profile of novel thiazole derivatives revealed that some compounds effectively inhibited DYRK1A with IC50 values below 500 nM. This suggests that this compound could similarly impact these pathways .
Data Summary
| Activity | Cell Line | IC50 (µM) |
|---|---|---|
| Antiproliferative | Caco2 | <10 |
| Antiproliferative | Huh7 | <10 |
| Kinase Inhibition | DYRK1A | <0.5 |
| Kinase Inhibition | GSK3α/β | Variable |
Comparison with Similar Compounds
Structural Analogues with Varying Aryl/Substituent Groups
Key Observations:
Substituent Effects: Electron-Withdrawing Groups: Nitro (12ab) and chloro (C₁₆H₁₇ClN₃O₃S) substituents may enhance reactivity or target binding but reduce solubility . Lipophilicity: The 1,3-benzodioxole group in the target compound likely increases membrane permeability compared to simpler aryl groups (e.g., 4-ethoxyphenyl) . Morpholine Advantage: Morpholin-4-yl substituents (target compound and C₁₆H₁₇ClN₃O₃S) improve solubility due to the oxygen-rich heterocycle, contrasting with non-polar groups like methyl .
Synthetic Efficiency: Compounds like 12ab achieve high yields (96%) via Hantzsch cyclization, suggesting robust methodologies for thiazole-acetamide derivatives .
Tautomerism: The target compound’s 4-oxo-thiazole moiety may exist in keto-enol tautomeric forms, as seen in analogues like 3c and 3a . This could influence stability and intermolecular interactions.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(1,3-benzodioxol-5-yl)-2-[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetamide, and what key reagents are involved?
- Methodology : The synthesis typically involves multi-step reactions starting with benzodioxole and morpholine-thiazole precursors. Key steps include:
- Coupling reactions : Use coupling agents like EDCI/HOBt in anhydrous DMF to link the benzodioxole and thiazole moieties .
- Thiazole ring formation : Phosphorus pentasulfide or Lawesson’s reagent under reflux in toluene for cyclization .
- Reagents : Triethylamine (as a base), chloroacetyl chloride (for acetylation), and solvents like DMF or dioxane .
- Monitoring : Track reaction progress via TLC (silica gel, ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water gradient) .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Analytical workflow :
- NMR spectroscopy : Use -NMR (400 MHz, DMSO-d6) to verify proton environments (e.g., benzodioxole O–CH–O at δ 5.9–6.1 ppm, morpholine N–CH at δ 3.4–3.7 ppm) .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H] at m/z 458.5) .
- IR spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm) and morpholine C–N–C vibrations (~1100 cm) .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Screening framework :
- Anticancer activity : MTT assay against HeLa or MCF-7 cell lines (IC determination) .
- Anti-inflammatory potential : COX-2 inhibition assay using recombinant enzyme and ELISA for PGE quantification .
- Dosage : Test concentrations ranging from 1–100 µM, with doxorubicin or aspirin as positive controls .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity of the morpholine-thiazole intermediate?
- Experimental design :
- Solvent screening : Compare DMF (polar aprotic) vs. THF (low polarity) for coupling efficiency .
- Temperature gradients : Perform reactions at 25°C, 50°C, and 80°C to assess exothermic effects on byproduct formation .
- Catalyst optimization : Test Pd(OAc) vs. CuI for Suzuki-Miyaura cross-coupling steps .
- Data analysis : Use ANOVA to correlate reaction parameters (time, solvent, catalyst) with yield (%) and purity (HPLC area %).
Q. How to resolve contradictions in solubility data reported for this compound?
- Contradiction : Discrepancies in solubility (DMSO vs. aqueous buffers).
- Methodology :
- Solubility profiling : Use shake-flask method with UV-Vis quantification (λ = 280 nm) across pH 2–12 .
- Co-solvent systems : Test PEG-400/water mixtures to enhance aqueous solubility .
- Molecular dynamics : Simulate solvation free energy using Gaussian 09 with SMD solvent model .
Q. What computational strategies predict the compound’s binding affinity to kinase targets?
- In silico workflow :
- Molecular docking : Use AutoDock Vina to model interactions with CDK2 (PDB: 1HCL) or EGFR (PDB: 1M17) .
- Pharmacophore mapping : Identify critical H-bond donors (morpholine O) and hydrophobic regions (benzodioxole) using Schrödinger Phase .
- MD simulations : Run 100 ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
